

Spectroscopic Analysis of 1,3-Bis(bromomethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Bis(bromomethyl)benzene

Cat. No.: B165771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Bis(bromomethyl)benzene** (CAS No. 626-15-3), also known as α,α' -Dibromo-m-xylene. The information presented herein is essential for the characterization and utilization of this versatile bifunctional alkylating agent in organic synthesis, materials science, and pharmaceutical research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **1,3-Bis(bromomethyl)benzene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.43	m	1H	Ar-H
7.33	m	3H	Ar-H
4.48	s	4H	$-\text{CH}_2\text{Br}$

Solvent: CDCl_3 ^[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
138.4	C-1,3 (quaternary)
129.6	CH-2
129.3	CH-5
129.1	CH-4,6
33.0	-CH ₂ Br

Solvent: CDCl₃[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
1486	w	C=C aromatic stretch
1436	vs	CH ₂ scissoring
1210	vs	C-H in-plane bend
1163	s	C-H in-plane bend
898	w	C-H out-of-plane bend
798	s	C-H out-of-plane bend

Sample Preparation: KBr pellet[\[1\]](#) (vs = very strong, s = strong, w = weak)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
266	5.2	$[M+2]^+$ (with $^{81}Br_2$)
264	10.4	$[M]^+$ (with $^{79}Br^{81}Br$)
262	5.4	$[M-2]^+$ (with $^{79}Br_2$)
185	79.5	$[M - Br]^+$ (with ^{81}Br)
183	81.7	$[M - Br]^+$ (with ^{79}Br)
104	100.0	$[M - 2Br]^+$ (C_8H_8)

Ionization Method: Electron Ionization (EI)[\[2\]](#)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **1,3-Bis(bromomethyl)benzene** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: 1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[\[2\]](#)

1H NMR Spectroscopy:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 s
- Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
- Relaxation Delay: 2-5 s
- Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

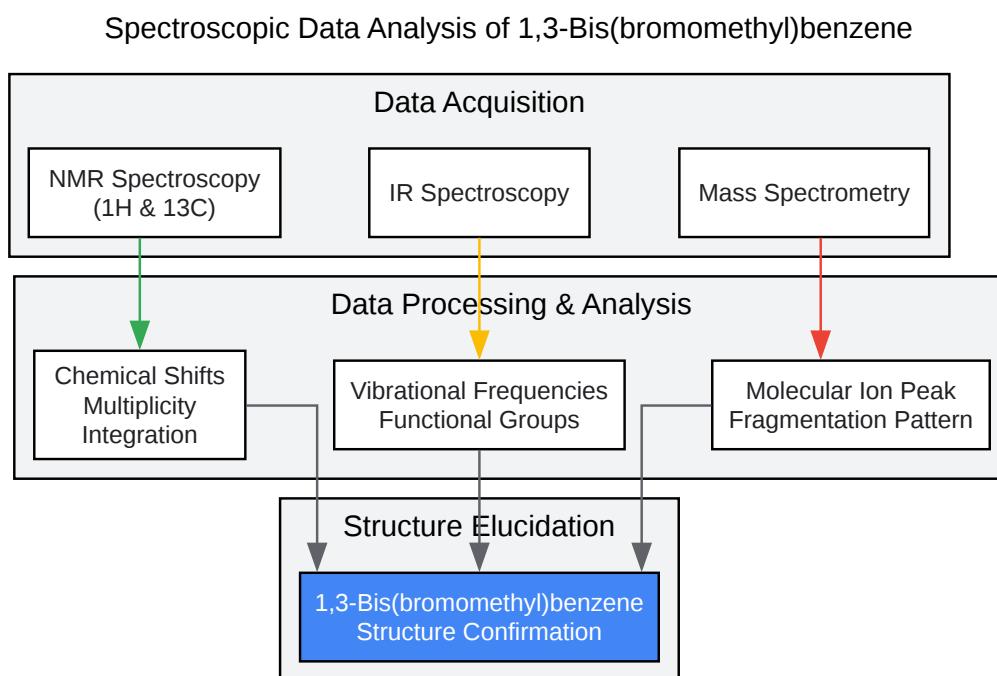
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of solid **1,3-Bis(bromomethyl)benzene** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1][3]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced via a gas chromatograph (GC) to ensure purity. Electron Ionization (EI) at 70 eV is a common method for this compound.


Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) is typically employed.

- GC Column: A nonpolar capillary column (e.g., DB-5ms or equivalent) is suitable for separation.

- Oven Temperature Program: A temperature ramp is used to ensure good separation and peak shape, for instance, starting at a lower temperature and ramping up to around 250-280°C.
- Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
- Scan Range: m/z 50-300 to detect the molecular ion and key fragments.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for **1,3-Bis(bromomethyl)benzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Benzene, 1,3-bis(bromomethyl)- | C8H8Br2 | CID 69373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Bis(bromomethyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165771#spectroscopic-data-nmr-ir-mass-spec-of-1-3-bis-bromomethyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com